

Spectroscopic Profile of D-Valinamide Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *D-Valinamide hydrochloride*

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This technical guide provides a comprehensive overview of the spectroscopic data for **D-Valinamide hydrochloride**. Due to the limited availability of public domain spectroscopic data for the D-enantiomer, data for L-Valinamide hydrochloride is utilized as a reference, as the core spectroscopic characteristics (NMR, IR, MS) are identical for enantiomers. This document presents a summary of expected and reported data in structured tables, details generalized experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The structural formula of **D-Valinamide hydrochloride** is: $(\text{CH}_3)_2\text{CHCH}(\text{NH}_2)\text{CONH}_2 \cdot \text{HCl}$

The molecular weight is 152.62 g/mol, and the molecular formula is $\text{C}_5\text{H}_{13}\text{ClN}_2\text{O}$.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.9	Doublet	1H	α -CH
~2.4	Multiplet	1H	β -CH
~1.1	Doublet	6H	γ -CH ₃
~8.5	Broad Singlet	3H	-NH ₃ ⁺
~7.8, 7.4	Singlet (each)	2H	-CONH ₂

Note: Predicted values are based on the structure and data from similar amino acid derivatives. The solvent is typically D₂O or DMSO-d₆.

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~172	C=O (Amide)
~58	α -CH
~30	β -CH
~18, 19	γ -CH ₃

Note: Predicted values are based on the structure of valinamide.

Infrared (IR) Spectroscopy

An ATR-IR spectrum for L-Valinamide hydrochloride is available and is expected to be identical for the D-enantiomer.[5] A certificate of analysis for L-Valinamide hydrochloride also confirms the IR spectrum conforms to the expected structure.[6]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3000	Strong, Broad	N-H stretch (amine and amide), O-H stretch (if hydrated)
~2960	Medium	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (Amide I)
~1600	Medium	N-H bend (Amide II)
~1470	Medium	C-H bend (aliphatic)

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the analysis of **D-Valinamide hydrochloride**.[\[7\]](#)[\[8\]](#)[\[9\]](#)

m/z	Ion
117.10	[M+H] ⁺ (protonated free base)
139.08	[M+Na] ⁺ (sodium adduct of the free base)

Note: These are expected values for the free base of D-Valinamide.

Experimental Protocols

NMR Sample Preparation (for a solid sample)

- Sample Weighing: Accurately weigh 5-25 mg of **D-Valinamide hydrochloride** for ¹H NMR, and 50-100 mg for ¹³C NMR.[\[10\]](#)
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a small vial.[\[10\]](#)[\[11\]](#) Gentle heating or vortexing can aid dissolution.[\[10\]](#)
- Filtration: Filter the solution through a pipette with a small glass wool plug to remove any particulate matter.

- Transfer: Transfer the clear solution into a clean, dry 5 mm NMR tube.[11]
- Referencing: An internal standard like DSS or TSP can be added for precise chemical shift calibration in aqueous samples.[10]

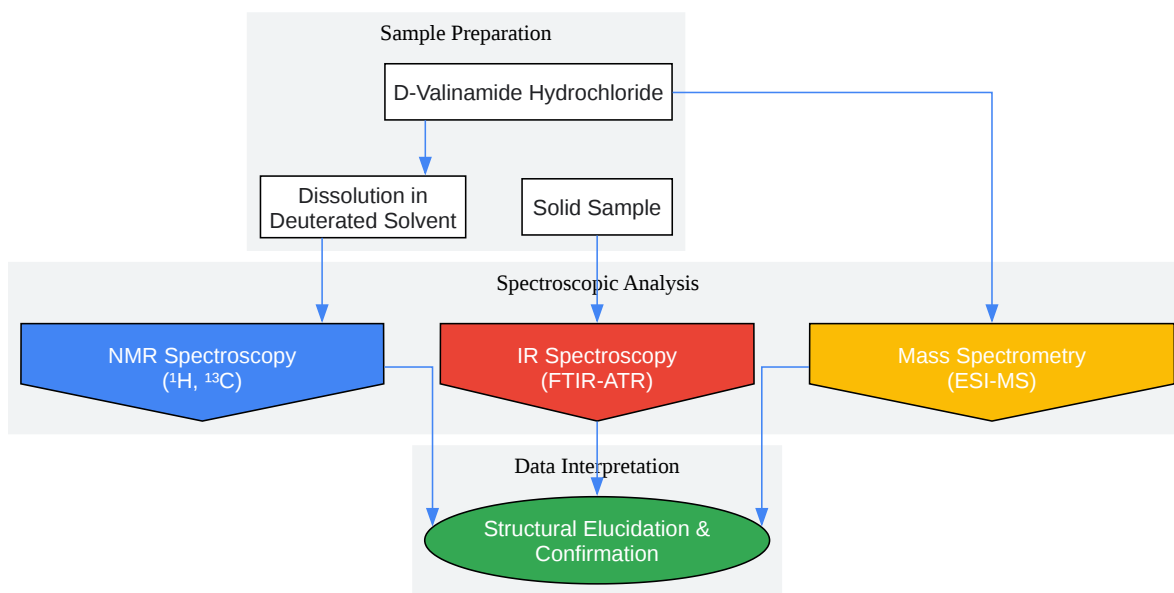
Fourier-Transform Infrared (FTIR) Spectroscopy using Attenuated Total Reflectance (ATR)

- Background Scan: Record a background spectrum of the clean, empty ATR crystal.[12]
- Sample Application: Place a small amount of the solid **D-Valinamide hydrochloride** powder directly onto the ATR crystal surface.[13][14]
- Pressure Application: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[13][14]
- Data Acquisition: Collect the infrared spectrum of the sample.[14]
- Cleaning: After measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft cloth.[13]

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **D-Valinamide hydrochloride** in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote protonation.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 $\mu\text{L}/\text{min}$).[8]
- Ionization: Apply a high voltage (typically 2-6 kV) to the capillary needle to generate a fine spray of charged droplets.[8][9] A drying gas (e.g., nitrogen) aids in solvent evaporation.[8]
- Ion Transfer and Analysis: The resulting gas-phase ions are transferred into the mass analyzer, and the mass-to-charge ratio is measured.

Visualizations



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Caption: Workflow for the spectroscopic analysis of **D-Valinamide hydrochloride**.

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